Comparison of (R)-N-Benzyl-2-phenylglycinol with Evans and Pseudoephedrine Auxiliaries in Ammonium Ylide Epoxidation/Aziridination
In a comparative study of chiral amide-based ammonium ylides for three-membered heterocycle synthesis, phenylglycinol-based auxiliaries were evaluated against Evans and pseudoephedrine auxiliaries [1]. The use of phenylglycinol as the chiral auxiliary was found to be superior to Evans or pseudoephedrine-based auxiliaries, resulting in good to excellent stereoselectivities in both epoxidation and aziridination reactions [1].
| Evidence Dimension | Comparative stereoselectivity performance in epoxidation and aziridination |
|---|---|
| Target Compound Data | Good to excellent stereoselectivities (qualitative assessment) |
| Comparator Or Baseline | Evans oxazolidinone auxiliaries; pseudoephedrine-based auxiliaries |
| Quantified Difference | Phenylglycinol auxiliaries described as 'superior' to Evans and pseudoephedrine auxiliaries (exact quantitative difference not reported) |
| Conditions | Carbonyl-stabilized ammonium ylide-mediated epoxidation and aziridination reactions |
Why This Matters
For procurement decisions involving asymmetric epoxidation or aziridination protocols, phenylglycinol-derived auxiliaries have documented performance advantages over commonly employed Evans and pseudoephedrine scaffolds.
- [1] Pichler, M., Novacek, J., Robiette, R., Poscher, V., Himmelsbach, M., Monkowius, U., Müller, N., & Waser, M. (2015). Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. Organic & Biomolecular Chemistry, 13(7), 2092–2099. View Source
